9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Synthesis
Compounds with complex heterocyclic frameworks, including pyrimidine and purine derivatives, have been synthesized through various methods. These structures are notable for their planar fused-ring systems and are linked by hydrogen bonds into dimers or chains, indicating potential for diverse chemical reactivity and interaction capabilities. The synthesis of such compounds often involves reactions with amines, formaldehyde, or aromatic aldehydes, highlighting their versatility in forming heterocyclic compounds with potential applications in medicinal chemistry and materials science (Low et al., 2004).
Pharmacological Potential
Several studies focus on the pharmacological applications of pyrimidine and purine derivatives. These compounds have been evaluated for their affinity towards various receptors, indicating their potential as ligands for developing new therapeutic agents. For example, arylpiperazine derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione have shown high affinity for 5-HT(1A) and alpha(1) receptors, suggesting their use as potent receptor antagonists or agonists in neuropsychiatric disorder treatments (Jurczyk et al., 2004).
Material Science Applications
The detailed structural analysis of these compounds, including hydrogen bonding patterns and crystal structure, provides insights into their potential applications in material science. Understanding the molecular and crystal structure of such compounds can inform the design of novel materials with specific optical or electronic properties (El‐Brollosy et al., 2012).
Anti-inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from similar structural frameworks has demonstrated significant anti-inflammatory and analgesic activities. This indicates the potential of these compounds to serve as the basis for developing new medications aimed at treating inflammation and pain, highlighting their importance in drug discovery and pharmaceutical research (Abu‐Hashem et al., 2020).
Antiviral Evaluation
Research into pyrimidine-2,4(1H,3H)-dione derivatives has also included their evaluation as antiviral agents. These studies demonstrate the ongoing exploration of heterocyclic compounds for their potential to inhibit viral replication, contributing to the development of new antiviral therapies (El-Etrawy & Abdel-Rahman, 2010).
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-6-30-8-7-25-20(28)18-19(24(5)22(25)29)23-21-26(12-16(4)13-27(18)21)17-10-14(2)9-15(3)11-17/h9-11,16H,6-8,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRHLFBGOBEUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC(=C4)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.